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Compound of Interest

Compound Name:
O-Bzl-(L)-Ser-(L)-prolyl-p-

nitroanilide

CAS No.: 175359-32-7

Cat. No.: B574383 Get Quote

Executive Summary
p-Nitroaniline (pNA) is the gold-standard chromogenic reporter molecule used in protease

activity assays.[1] Its utility stems from a distinct solvatochromic shift: when linked to a peptide

substrate via an amide bond, the molecule absorbs primarily in the ultraviolet region. Upon

enzymatic cleavage, the "released" free amine exhibits a strong absorbance band in the visible

spectrum (yellow), typically monitored at 405 nm.[1]

This guide provides a rigorous analysis of the spectral behavior of pNA, establishing the

physicochemical basis for its use in kinetic assays and offering validated protocols for

extinction coefficient determination.[2]

Physicochemical Fundamentals
The Chromogenic Switch
The utility of pNA relies on the electronic difference between its bound (amide) and free (amine)

states.

Bound State (Substrate): In a peptide-pNA substrate (e.g., N-acetyl-L-glutamyl-p-

nitroanilide), the electron lone pair on the nitrogen is involved in resonance with the carbonyl
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group of the peptide bond. This restricts its interaction with the nitro group, keeping the

absorbance maximum (

) in the UV range (~315 nm).

Released State (Product): Upon hydrolysis, the amine group (-NH

) becomes a strong electron donor. The nitro group (-NO

) acts as an electron acceptor. This creates a "push-pull"

-conjugated system across the benzene ring, significantly lowering the energy gap for the

transition. This results in a bathochromic (red) shift to

nm (visible yellow).

Acid-Base Properties
pKa:

Implication: pNA is a very weak base. At standard assay pH (7.0 – 8.0), it exists almost

exclusively in its unprotonated, yellow form. However, in strongly acidic quenching solutions

(e.g., 10% acetic acid), the equilibrium may shift, potentially altering absorbance.

Spectral Characteristics
Absorbance Profile
While the true

of pNA in aqueous buffer is approximately 380–381 nm, most commercial plate readers and
protocols utilize 405 nm.

Why 405 nm?

Filter Availability: 405 nm is a standard filter on almost all microplate readers.

Linearity: Measuring on the shoulder of the peak (rather than the tip) often provides a

wider linear dynamic range before detector saturation.
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Interference Reduction: Many biological samples and substrates have residual

absorbance below 350 nm; measuring at 405 nm minimizes background noise.

Extinction Coefficients ( )
The extinction coefficient is solvent-dependent (solvatochromism).[2] Precise quantification

requires using the

value matching your specific buffer conditions.

Table 1: Molar Extinction Coefficients of p-Nitroaniline

Solvent /
Condition (nm)

at

(M

cm

)

at 405 nm (M

cm

)

Notes

PBS / Tris Buffer

(pH 7.4)
380 ~13,500 9,960

Standard for

Assays

DMSO 388 ~14,200 ~10,500 Strong red shift

Methanol 370 ~13,800 ~8,200
Blue shift vs

DMSO

0.1 M HCl < 300 Negligible Negligible
Protonated

(Bleached)
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Critical Note: The value 9,960 M

cm

(often rounded to 9.96 mM

cm

) is the industry standard for calculations at 405 nm in aqueous buffers.

Mechanism of Action
The following diagram illustrates the proteolytic release mechanism and the resulting spectral

shift.
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Caption: Mechanism of chromogenic signal generation. The protease cleaves the amide bond,

releasing pNA which resonates to absorb visible light.

Experimental Protocols
Protocol: Determination of
Do not rely solely on literature values for critical drug development assays. Determine the

for your specific buffer and plate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b574383?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents:

High-purity p-Nitroaniline (Sigma/Merck).

Assay Buffer (e.g., 50 mM Tris, pH 7.5).

DMSO (if preparing stock).[3]

Workflow:

Stock Preparation: Dissolve pNA in 100% DMSO to create a 100 mM master stock.

Working Stock: Dilute master stock 1:100 in Assay Buffer to get 1 mM.

Serial Dilution: Prepare a 7-point dilution series in Assay Buffer (range: 0 – 200

M).

Measurement: Transfer 100 ngcontent-ng-c567981813="" _nghost-ng-c1980439775=""

class="inline ng-star-inserted">

L per well (triplicate) to a clear 96-well plate. Measure Absorbance at 405 nm (

).[1]

Calculation: Plot

(y-axis) vs. Concentration (M, x-axis).[1][4]

Where

is pathlength (typically ~0.3 cm for 100

L in a standard 96-well plate).

Calculate

:

.
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Kinetic Assay Workflow
The following diagram outlines the logical flow for a high-throughput inhibitor screening assay

using pNA substrates.
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Caption: Standardized workflow for pNA-based kinetic protease assays.

Troubleshooting & Optimization
Solvent Effects (DMSO Tolerance)
Many drug compounds are dissolved in DMSO.
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Observation: High DMSO concentrations (>5%) can cause a red-shift in the pNA spectrum

and increase the extinction coefficient.

Correction: Ensure the standard curve (Section 5.1) includes the exact same percentage of

DMSO as your reaction wells.

Inner Filter Effect
If testing colored inhibitor compounds:

Compounds absorbing near 405 nm will artificially inflate absorbance readings.

Validation: Run a "No-Enzyme" control with the inhibitor to subtract background absorbance.

Turbidity
Precipitation of the enzyme or substrate causes light scattering, mimicking absorbance.

Check: If kinetic traces are erratic or jumpy, check for solubility issues.

Solution: Add 0.01% Triton X-100 to the assay buffer to prevent aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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